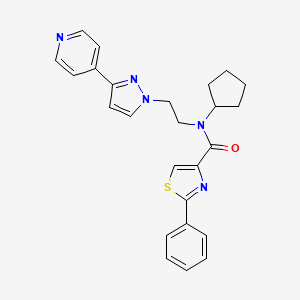

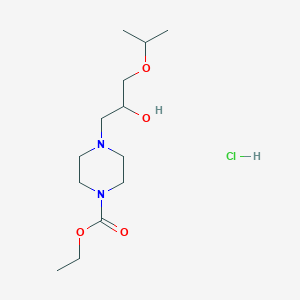

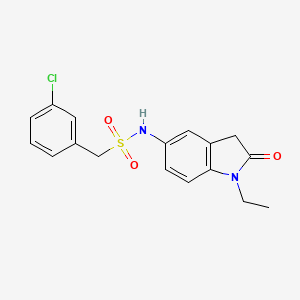

![molecular formula C18H17BrN2O2S B3012580 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide CAS No. 684232-44-8](/img/structure/B3012580.png)

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromobenzo[d]thiazol-2(3H)-one is a chemical compound used in the synthesis of various derivatives . It’s a key component in the creation of 1,2,3-triazole derivatives .

Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Chemical Reactions Analysis

The 6-bromobenzo[d]thiazol-2(3H)-one undergoes a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides to form 1,2,3-triazole derivatives .Scientific Research Applications

Antimicrobial and Antifungal Properties :

- N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, structurally related to the compound , have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi (Desai, Rajpara, & Joshi, 2013).

- Similarly, 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, akin to the structure of interest, were synthesized and showed antimicrobial effects against several bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Cancer Treatment Potential :

- Zinc phthalocyanine derivatives, with a structural resemblance to the compound, exhibited promising characteristics as Type II photosensitizers for cancer treatment in photodynamic therapy, thanks to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

- A study on thiazolides, a class of compounds similar to the one , revealed their ability to induce cell death in colon carcinoma cell lines, potentially offering a new avenue for cancer treatment (Brockmann et al., 2014).

Herbicide Application :

- The 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, sharing structural similarities with the compound, have been identified as a novel class of potential herbicides, demonstrating strong phytotoxic effects on the shoot and root systems of Arabidopsis thaliana (Araniti et al., 2014).

Mechanism of Action

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . The 1,2,3-triazole derivatives synthesized from 6-bromobenzo[d]thiazol-2(3H)-one have shown promising results in cytotoxicity and antibacterial activity, indicating potential for future research and development .

properties

IUPAC Name |

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c1-11(2)23-14-7-4-12(5-8-14)17(22)20-18-21(3)15-9-6-13(19)10-16(15)24-18/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKVPPLLAWUPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

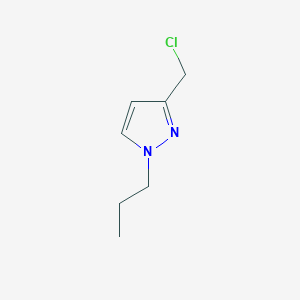

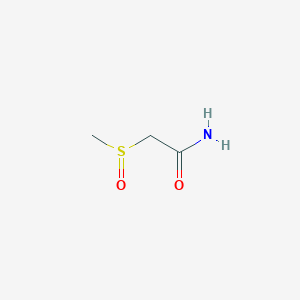

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)

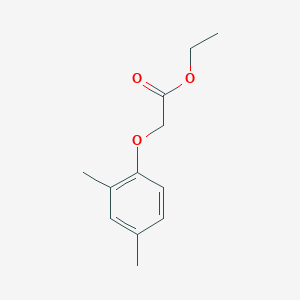

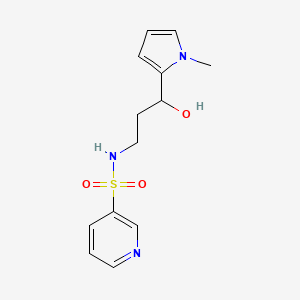

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

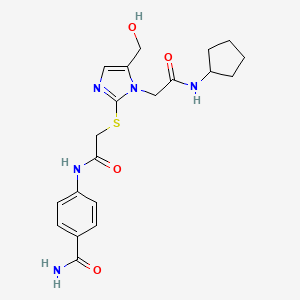

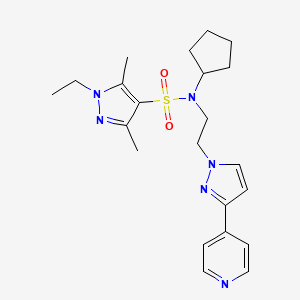

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)

![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)